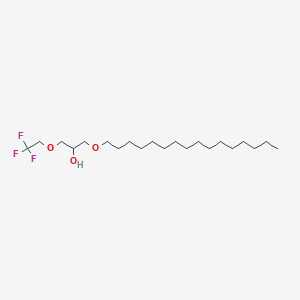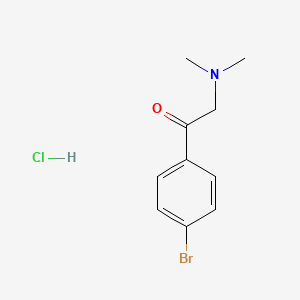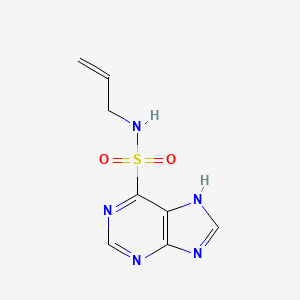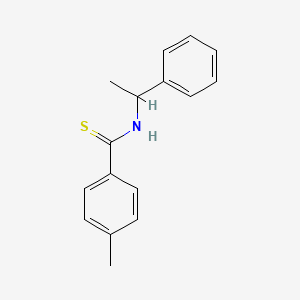![molecular formula C4H11NOS B14370816 2-[(Methoxymethyl)sulfanyl]ethan-1-amine CAS No. 92536-29-3](/img/structure/B14370816.png)
2-[(Methoxymethyl)sulfanyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methoxymethyl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C4H11NOS This compound features a methoxymethyl group attached to a sulfanyl group, which is further connected to an ethan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxymethyl)sulfanyl]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of methoxymethyl chloride with thiourea to form methoxymethyl isothiocyanate. This intermediate is then reacted with ethylenediamine to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methoxymethyl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-[(Methoxymethyl)sulfanyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-[(Methoxymethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfonyl)ethan-1-amine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(Methoxyethoxy)ethanamine: Contains an additional ethoxy group, leading to different chemical properties.
Ethanamine, 2-methoxy-: Lacks the sulfanyl group, resulting in distinct reactivity and applications.
Uniqueness
2-[(Methoxymethyl)sulfanyl]ethan-1-amine is unique due to the presence of both a methoxymethyl and a sulfanyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
92536-29-3 |
|---|---|
Formule moléculaire |
C4H11NOS |
Poids moléculaire |
121.20 g/mol |
Nom IUPAC |
2-(methoxymethylsulfanyl)ethanamine |
InChI |
InChI=1S/C4H11NOS/c1-6-4-7-3-2-5/h2-5H2,1H3 |
Clé InChI |
DCNZPNGXPWXDBZ-UHFFFAOYSA-N |
SMILES canonique |
COCSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)

![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
phosphanium iodide](/img/structure/B14370761.png)

![(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14370773.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)


